4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine is a synthetic organic compound characterized by the combination of a furan ring and a morpholine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the dichlorophenyl group which may influence its biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 326.2 g/mol .
This compound can be classified as an organic molecule within the category of substituted furan derivatives. It is specifically categorized under the class of morpholine derivatives, which are recognized for their diverse pharmacological properties. The synthesis typically involves the reaction of 2,5-dichlorophenylfuran with morpholine in the presence of appropriate catalysts and solvents.
The synthesis of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine generally follows these steps:
In industrial settings, large-scale production may employ batch reactors with stringent control over temperature and pressure to optimize yield and purity. Continuous flow reactors are also being explored for their efficiency in synthesizing this compound on a larger scale.
The molecular structure of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine features:
The structural representation can be described using its IUPAC name: [5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone. The InChI key for this compound is NNRHKJRBSBNBHJ-UHFFFAOYSA-N, which allows for unique identification in chemical databases .
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine can undergo various chemical reactions:
These reactions provide pathways for modifying the compound to explore different biological activities.
Key physical and chemical properties include:
These properties suggest that while the compound may have limited solubility in aqueous environments, it could still exhibit sufficient activity in biological assays.
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine has potential applications in:
The strategic fusion of morpholine and furan heterocycles represents a deliberate effort to leverage synergistic physicochemical and biofunctional properties. Morpholine contributes enhanced water solubility due to its polar oxygen atom, while its saturated ring system confers conformational flexibility favorable for target binding [4]. The furan moiety, particularly when functionalized with aryl groups like 2,5-dichlorophenyl, introduces planar rigidity and modulates electron distribution across the hybrid scaffold. This bifunctional architecture balances lipophilicity (log P ~2.8) and aqueous solubility (>50 µg/mL), addressing a critical challenge in drug-like molecule design [9].
Hybridization further enables dual-mode bioactivity: the morpholine fragment potentially facilitates interactions with enzymes possessing hydrophilic active sites (e.g., oxidoreductases), while the dichlorophenyl-furan component engages hydrophobic pockets via van der Waals and halogen bonding interactions. Computational analyses indicate that the carbonyl linker between morpholine and furan adopts a near-perpendicular orientation (dihedral angle: 85–95°), minimizing steric clash while maintaining π-conjugation with the furan ring [4]. This geometry optimizes electronic delocalization, evidenced by a calculated HOMO-LUMO gap of 3.8 eV – within the optimal range for bioactive molecules.
Table 1: Rational Design Objectives for Morpholine-Furan Hybrids
| Design Objective | Structural Implementation | Physicochemical Outcome |
|---|---|---|
| Solubility Enhancement | Morpholine incorporation | >50 µg/mL aqueous solubility |
| Target Engagement | 2,5-Dichlorophenyl substitution on furan | Halogen bonding capability |
| Metabolic Stability | Carbonyl linker between heterocycles | Reduced oxidative metabolism |
| Conformational Flexibility | Saturated morpholine ring | Adaptive binding to diverse targets |
| Electronic Modulation | Furan conjugated with aryl group | Optimal HOMO-LUMO gap (3.8 eV) |
The synthesis of 4-[5-(2,5-dichlorophenyl)furan-2-carbonyl]morpholine employs a sequential coupling approach beginning with the preparation of the 5-aryl furan precursor. The critical intermediate, 5-(2,5-dichlorophenyl)furan-2-carboxylic acid, is typically synthesized via one of two routes:
Pd-catalyzed Cross-Coupling: Treatment of 2,5-dichloroiodobenzene with 2-furanboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h) yields 5-(2,5-dichlorophenyl)furan. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) provides the carboxylic acid derivative in 78% yield over two steps [2].
Feist-Benary Route: Condensation of 2,5-dichlorobenzaldehyde with ethyl bromopyruvate in the presence of piperidine (refluxing ethanol, 8h) yields ethyl 5-(2,5-dichlorophenyl)furan-2-carboxylate. Saponification with NaOH (2M, THF/MeOH) gives the carboxylic acid intermediate in 82% overall yield [6].
The final coupling involves activating the furan carboxylic acid with oxalyl chloride (neat, 25°C, 2h) to form the corresponding acid chloride. This intermediate is reacted with morpholine under Schotten-Baumann conditions (dichloromethane, 0°C to 25°C, aqueous NaHCO₃) to afford the target amide in 85–92% yield. The crystalline product is purified by recrystallization from ethanol/water (mp 148–150°C) [6].
The electron-deficient nature of the 2,5-dichlorophenyl group necessitates precise optimization of cross-coupling reactions. Key challenges include:
Transmetalation Efficiency: Suzuki coupling of 2,5-dichloroiodobenzene requires careful catalyst selection. Pd(PPh₃)₄ provides superior yields (92%) compared to Pd(dppf)Cl₂ (68%) due to enhanced transmetalation kinetics with electron-deficient substrates. The optimal boronic acid ratio is 1.25:1 (furanboronic acid:aryl halide) to compensate for protodeboronation side reactions [6].
Temperature Control: Reaction temperatures exceeding 85°C promote dehalogenation of the ortho-chloro substituent. Maintaining 80°C with gradual reagent addition reduces dechlorinated byproducts from 15% to <3%. Microwave-assisted coupling (100W, 120°C, 10min) achieves comparable yields (90%) with reduced reaction times [7].
Acid Chloride Formation: Steric hindrance from the ortho-chlorine slows acid chloride formation. Catalytic DMF (0.5 eq) accelerates the reaction by facilitating oxalyl chloride activation. Extended reaction times (2h vs typical 30min) are required for complete conversion, monitored by FT-IR disappearance of the O-H stretch (3400 cm⁻¹) and C=O shift from 1715 to 1760 cm⁻¹ [6].
Table 2: Optimized Conditions for Key Synthetic Steps
| Reaction Step | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, 90°C, 24h | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 68% → 92% |
| Furan Carboxyl Oxidation | KMnO₄, pyridine, 60°C, 8h | Jones reagent, acetone, 0°C, 1h | 65% → 89% |
| Amide Formation | EDC·HCl, HOBt, DMF, 24h | Schotten-Baumann, 0°C→25°C, 2h | 75% → 92% |
| Acid Chloride Synthesis | SOCl₂, reflux, 3h | (COCl)₂, DMF (cat.), 25°C, 2h | 80% → 95% |
Morpholine’s secondary amine serves as a versatile handle for strategic modifications that profoundly influence the hybrid molecule’s reactivity and physicochemical profile:
N-Alkylation: Quaternization of morpholine nitrogen with methyl iodide (CH₃I, K₂CO₃, DMF) generates a positively charged ammonium species, enhancing water solubility by >300% but reducing cell membrane permeability (log P decrease from 2.8 to 1.2). This modification significantly alters crystallinity, transforming the compound from crystalline solid to hygroscopic powder [9].
Ring Expansion: Insertion of -CH₂- units via reductive amination (formaldehyde/NaBH₃CN) yields 1,4-oxazepane derivatives. This expanded ring (7-membered) increases conformational flexibility, evidenced by a 30% reduction in activation energy for amide bond rotation (NMR VT studies). The modification improves metabolic stability in microsomal assays (t₁/₂ increase from 45 to 120 min) by impeding oxidative ring opening [10].
Chelation Enhancement: Introduction of carboxylate groups at the C-3 position (via alkylation with ethyl bromoacetate followed by hydrolysis) creates zwitterionic structures capable of metal chelation. These derivatives demonstrate enhanced binding to metalloenzymes, with Kd values decreasing from micromolar (10⁻⁶ M) to nanomolar (10⁻⁹ M) range for zinc-dependent hydrolases [9].
The morpholine carbonyl linkage exhibits remarkable hydrolytic stability (t₁/₂ > 6 months at pH 7.4, 37°C) due to the combined effects of N-conjugation and steric shielding by the dichlorophenyl group. However, introducing electron-donating groups to morpholine nitrogen reduces amide resonance, decreasing stability 5-fold. These functionalization strategies demonstrate how targeted modifications to the morpholine subunit can systematically tune reactivity, solubility, and target engagement without altering the core pharmacophore [10].
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: